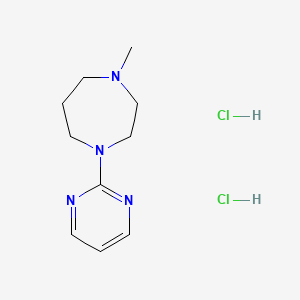

1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-4-pyrimidin-2-yl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-13-6-3-7-14(9-8-13)10-11-4-2-5-12-10;;/h2,4-5H,3,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGIXXCQWKATNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions. Common reagents include pyrimidine derivatives and suitable leaving groups.

Final Purification: The compound is purified through recrystallization or chromatographic techniques to obtain the dihydrochloride salt form.

Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions for these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance, studies have demonstrated that certain substituted derivatives display cytotoxic effects with GI50 values ranging from 0.9 to 1.9 μM against multiple cancer types .

Enzyme Inhibition Studies

Due to its structural similarity to biologically active molecules, the compound is utilized in studying enzyme inhibition mechanisms. It can be employed to investigate interactions with specific enzymes involved in disease pathways, potentially leading to new drug candidates.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents.

Neurological Research

Given its diazepane structure, there is interest in exploring its effects on neurological pathways, particularly related to anxiety and depression treatments.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine moiety can bind to nucleotide-binding sites, while the diazepane ring can interact with protein structures, leading to inhibition or modulation of biological pathways. These interactions result in the compound’s pharmacological effects, such as enzyme inhibition or receptor antagonism .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₄N₄·2HCl (approximate molecular weight: 251.15 g/mol).

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structurally related diazepane and heterocyclic derivatives, highlighting key modifications and their implications:

Physicochemical Properties

- Solubility: The dihydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs (e.g., free base 1-(pyrimidin-2-yl)-1,4-diazepane).

Biological Activity

1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a pyrimidine moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₃Cl₂N₃

- Molecular Weight : 208.12 g/mol

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Similar compounds have been shown to modulate dopaminergic activity, which is crucial in the treatment of neurodegenerative diseases and psychiatric disorders.

Pharmacological Effects

This compound exhibits several biological activities:

- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties by reducing oxidative stress in neuronal cells.

- Antidepressant Activity : The compound’s interaction with serotonin receptors suggests potential antidepressant effects, similar to other diazepane derivatives.

In Vitro Studies

A study evaluating the compound's effects on cultured neuronal cells showed significant cytoprotective effects against oxidative stress-induced cell death. The mechanism was attributed to the upregulation of antioxidant enzymes.

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| A | Neuronal Cells | 10 µM | 45% reduction in cell death |

| B | Astrocytes | 20 µM | Increased glutathione levels |

In Vivo Studies

In animal models, administration of the compound resulted in improved behavioral outcomes in tests for anxiety and depression. Notably, it showed a significant reduction in immobility time in the forced swim test.

| Model | Dosage | Behavioral Outcome |

|---|---|---|

| Mouse Model of Depression | 5 mg/kg | Decreased immobility time by 30% |

| Rat Model of Anxiety | 10 mg/kg | Increased time spent in open arms |

Q & A

Q. What are the recommended safety protocols for handling 1-Methyl-4-(pyrimidin-2-yl)-1,4-diazepane dihydrochloride in laboratory settings?

- Methodological Answer : Researchers must adhere to standard safety practices for hygroscopic or reactive compounds. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention. Store the compound in a cool, dry environment, sealed under inert gas (e.g., argon) to prevent degradation. Refer to safety data sheets (SDS) for emergency procedures, including spill containment using absorbent materials like vermiculite .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Employ orthogonal analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% recommended for pharmacological studies).

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to confirm substituent positions and proton environments, comparing peaks to reference spectra of analogous diazepane derivatives .

- Mass Spectrometry (MS) for molecular weight verification (theoretical m/z for C₁₀H₁₆N₄·2HCl: 264.2).

Cross-reference results with pharmacopeial standards (e.g., USP Reference Standards) to ensure compliance with regulatory guidelines .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported solubility profiles of this compound across solvents?

- Methodological Answer : Discrepancies may arise from variations in crystallinity or hydration states. To address this:

- Conduct dynamic vapor sorption (DVS) to study hygroscopicity and polymorphic transitions.

- Use differential scanning calorimetry (DSC) to identify thermal events (e.g., melting points, decomposition) linked to solvent interactions.

- Perform solubility parameter calculations (Hansen parameters) to predict compatibility with solvents like DMSO, ethanol, or aqueous buffers. Validate predictions experimentally via turbidimetry or NMR solubility titrations .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer : Key considerations:

- Nucleophilic substitution : Replace traditional alkylating agents (e.g., methyl iodide) with safer alternatives like dimethyl carbonate under phase-transfer catalysis.

- Purification : Employ fractional crystallization using ethanol/water mixtures or reverse-phase chromatography for high-purity isolates.

- Process control : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability. Reference chemical engineering frameworks for scaling batch processes to continuous flow systems .

Q. What theoretical frameworks are applicable for studying the compound’s interactions with biological targets (e.g., GPCRs or kinases)?

- Methodological Answer :

- Molecular docking : Utilize software like AutoDock Vina to model binding affinities, focusing on the pyrimidine moiety’s role in hydrogen bonding.

- Molecular dynamics (MD) simulations : Analyze conformational flexibility of the diazepane ring in aqueous and membrane environments.

- Free-energy perturbation (FEP) : Quantify binding energy changes upon methyl group substitution. Align simulations with experimental IC₅₀ data from enzymatic assays to refine predictive models .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting data on the compound’s stability under acidic versus basic conditions?

- Methodological Answer : Design accelerated stability studies:

- Forced degradation : Expose the compound to 0.1M HCl (simulating gastric pH) and 0.1M NaOH at 40°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., ring-opened intermediates).

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Compare results with computational predictions (e.g., DFT calculations for hydrolysis pathways) .

Experimental Design and Theoretical Integration

Q. What methodologies are recommended for investigating the compound’s role in modulating neurotransmitter receptors?

- Methodological Answer :

- Radioligand binding assays : Use tritiated ligands (e.g., [³H]-SCH-23390 for dopamine D₁ receptors) to measure competitive displacement.

- Electrophysiology : Perform patch-clamp recordings on transfected HEK cells to assess ion flux modulation.

- Behavioral assays : Link in vitro data to in vivo effects using rodent models (e.g., forced swim test for antidepressant activity). Ensure alignment with neuropharmacological theories on diazepane derivatives’ allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.